2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-indole-3-carboxylic acid and 1-methyl-1H-indole-5-amine.
Amide Bond Formation: The carboxylic acid group of 1-methyl-1H-indole-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 1-methyl-1H-indole-5-amine to form the desired acetamide linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ylmethanol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets. The indole moieties can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carboxylic acid
- 1-methyl-1H-indole-5-amine
- 1-methyl-1H-indole-3-ylmethanol
- 1-methyl-1H-indole-5-ylmethylamine
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is unique due to its dual indole structure connected by an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-22-10-9-14-11-16(7-8-18(14)22)21-20(24)12-15-13-23(2)19-6-4-3-5-17(15)19/h3-11,13H,12H2,1-2H3,(H,21,24) |
InChI Key |
GZSQPKCZAJAFFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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